

# Octanamide: A Comprehensive Technical Guide for Researchers

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#### For immediate release:

This technical guide provides an in-depth overview of **octanamide** (CAS Number: 629-01-6), a primary fatty amide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis methodologies, and biological activities.

## **Chemical Identifiers and Properties**

**Octanamide**, also known as caprylamide, is a fatty amide derived from the formal condensation of octanoic acid with ammonia.[1] It is classified as a primary carboxamide.[1] A comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical and computed properties summarized in Table 2.

Table 1: Chemical Identifiers for Octanamide



Identifier Type	Value	Reference(s)
CAS Number	629-01-6	[1][2]
IUPAC Name	octanamide	[1]
Molecular Formula	C8H17NO	[1][2]
Molecular Weight	143.23 g/mol	[1]
InChI	InChI=1S/C8H17NO/c1-2-3-4- 5-6-7-8(9)10/h2-7H2,1H3, (H2,9,10)	[1][2]
InChlKey	LTHCSWBWNVGEFE- UHFFFAOYSA-N	[1]
Canonical SMILES	CCCCCCC(=O)N	[1]
PubChem CID	69414	[1]
EINECS Number	211-066-7	[1]
UNII	1X5804D710	[1]
ChEBI ID	CHEBI:142682	[1]
DSSTox Substance ID	DTXSID4060862	[1]
Synonyms	n-Octanamide, Caprylamide, Caprylic acid amide, NSC 5515	[1][2]

Table 2: Physicochemical and Computed Properties of Octanamide



Property	Value	Reference(s)
Melting Point	105 - 108 °C	[3][4]
Boiling Point	~239 - 274.8 °C	[4][5]
Water Solubility	1.55 g/L at 23 °C	[1]
logP (Octanol/Water Partition Coefficient)	2.4	[1]
Density	0.9 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	120.0 ± 18.4 °C	[5]
рКа	16.76 ± 0.40 (Predicted)	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	6	[3]
Topological Polar Surface Area	43.1 Ų	[1]
Complexity	91.3	[3]

# **Experimental Protocols**Synthesis of Octanamide

Several methods have been established for the synthesis of **octanamide**. The choice of method may depend on the desired yield, purity, and experimental conditions.

## 2.1.1. Direct Thermal Condensation

This method involves the direct reaction of octanoic acid with ammonia or an ammonium salt at elevated temperatures.

• Reactants: Octanoic acid, Ammonia (or an ammonium salt).



- Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of 6-24 hours.[1]
- Yield: This method typically results in yields ranging from 60-80%.[1]
- Notes: While straightforward, this method requires harsh conditions that may lead to the formation of side products and decomposition.[1]

### 2.1.2. Carbodiimide-Mediated Coupling

This is a widely used classical method for amide synthesis, employing a coupling reagent to activate the carboxylic acid.

- Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC)
   as the coupling reagent.[1]
- Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks
  the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes
  amidation.[1]

#### 2.1.3. Enzyme-Catalyzed Amidation

Enzymatic methods offer a greener and more selective approach to **octanamide** synthesis.

- Enzyme:Candida antarctica lipase B (CALB) is a commonly used enzyme for this transformation.[1]
- Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an
  acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary
  amine to produce octanamide.[1]

## Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Assessment

The DPRA is an in chemico method used to assess the skin sensitization potential of a substance by measuring its reactivity towards synthetic peptides containing cysteine and lysine.[6][7] This assay addresses the molecular initiating event of the skin sensitization



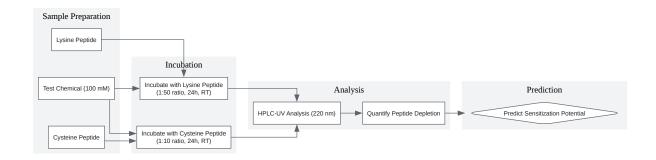
adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin proteins.[7][8]

- Principle: The test substance is incubated with synthetic peptides containing either cysteine or lysine for 24 hours at room temperature.
- Analysis: The depletion of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[6][9]
- Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50 ratio.[6][9]
- Prediction Model: The percentage of peptide depletion is used to classify the substance into reactivity classes, which correspond to its skin sensitization potential. A mean peptide depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and 42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than 6.38% a non-sensitizer.[9]

## Signaling Pathways and Logical Relationships Direct Peptide Reactivity Assay (DPRA) Workflow

The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity Assay.





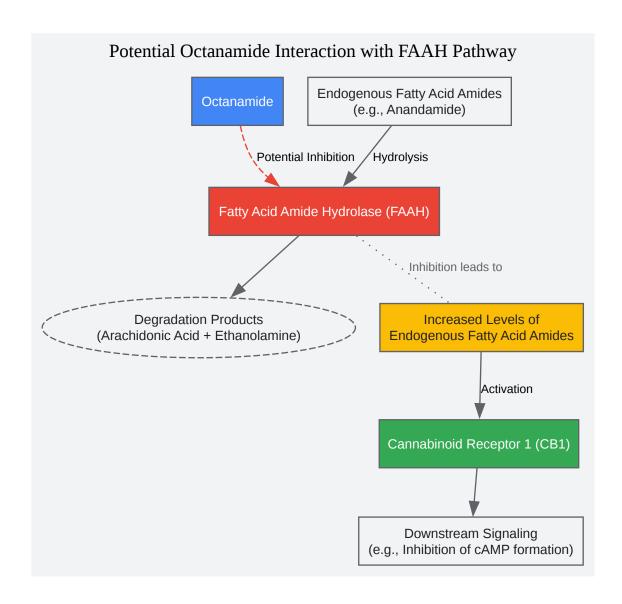
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DPRA Experimental Workflow

# Hypothetical Interaction of Octanamide with Fatty Acid Amide Hydrolase (FAAH)

**Octanamide**, as a fatty acid amide, may interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous fatty acid amides like anandamide.[10] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing various physiological effects.[10] [11] The following diagram illustrates the potential interaction of **octanamide** with FAAH and its downstream consequences.





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#### Octanamide's Potential Interaction with FAAH

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## Foundational & Exploratory





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